Bromazolam
Overview
Description
Bromazolam is a designer benzodiazepine that has recently emerged on the drug market. It is structurally related to traditional benzodiazepines and is known for its sedative, hypnotic, anxiolytic, and anticonvulsant activities. Bromazolam has been detected in post-mortem cases, indicating its use and potential abuse in some populations .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of bromazolam, they do provide insights into the synthesis of related compounds. For example, the synthesis of 4-bromo-2,5-substituted oxazoles from N-arylethylamides using solar photo-thermochemical reactions is detailed, which involves bromination and intramolecular nucleophilic substitution steps . This information could be relevant to the synthesis of bromazolam, as similar bromination reactions may be involved.
Molecular Structure Analysis
Bromazolam is likely to share structural similarities with other triazolo-benzodiazepines, such as brotizolam, which is a triazolo-1,4-thienodiazepine derivative . The molecular structure of bromazolam would include a triazole ring fused to a benzodiazepine core, which is characteristic of this class of compounds.
Chemical Reactions Analysis
The enzymatic synthesis of bromo- and chlorocarbazoles provides an example of how bromination reactions can occur in the environment, potentially forming brominated analogs of various compounds . Although this does not directly relate to bromazolam, it demonstrates the types of chemical reactions that brominated compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromazolam are not explicitly detailed in the provided papers. However, based on its classification as a benzodiazepine, it can be inferred that bromazolam would have properties conducive to crossing the blood-brain barrier, such as lipophilicity. The pharmacokinetic study of brotizolam, a related compound, indicates rapid absorption and a short elimination half-life, which could be similar for bromazolam .
Case Studies and Concentrations
Bromazolam has been detected in post-mortem cases, with concentrations ranging from 0.5 to 319.3 ng/mL. These cases often involved co-occurring substances such as fentanyl, suggesting that bromazolam may be used to enhance the effects of opioids . Another study provided plasma concentrations of bromazolam in the low µg/L range, emphasizing the need for sensitive analytical methods to detect such compounds .
Scientific Research Applications
Analytical Toxicology and Metabolism
- Bromazolam, a designer benzodiazepine, was first detected in British Columbia in 2021. Analysis of post-mortem cases using liquid-chromatography high resolution mass spectrometry showed that bromazolam was detected in 41 cases, often in conjunction with opioids like fentanyl. This study highlights its significance in forensic toxicology and the importance of sensitive detection methods for novel psychoactive substances (Mérette et al., 2023).
- Another study focused on the metabolic profile of bromazolam, identifying eight metabolites in vitro and in vivo. This research is critical for understanding its metabolism and designing effective screening procedures in toxicology, emphasizing the roles of cytochrome P450 and UDP-glucuronosyltransferase isozymes in its metabolic transformations (Wagmann et al., 2020).
Pharmacological Research
- Studies on brotizolam, a triazolo-1,4-thienodiazepine similar to bromazolam, have shown its impact on sleep and performance in healthy adults. This research contributes to understanding the pharmacological effects of related compounds on sleep variables and cognitive functions (Nicholson, Stone, & Pascoe, 1980).
- Research on the inhibition of myocardial K+ channels by bromobenzoyl-methyladamantylamine, a related compound, suggests potential applications in cardiac pharmacology. Such studies provide insights into the mechanisms of action of bromazolam-related substances on cardiac function (Mészáros et al., 1982).
Veterinary Applications
- Brotizolam has been studied for its effects on reducing fear in calves exposed to a novel object test, demonstrating its potential use in veterinary medicine for managing anxiety in animals (Reenen et al., 2009).
Clinical Trials in Insomnia and Anxiety
- Several clinical trials have investigated the efficacy of brotizolam in treating insomnia and anxiety. These studies provide a basis for understanding the therapeutic potential of similar compounds like bromazolam in managing sleep disorders and anxiety (Langley & Clissold, 2020; Roehrs et al., 1983; Mamelak, Csima, & Price, 1983).
Neuropharmacology
- Research on the effects of brotizolam on the central nervous system in animals highlights its potential for understanding the neuropharmacological properties of similar compounds like bromazolam. Such studies provide insights into their sedative, anxiolytic, and anticonvulsant effects (Kimishima et al., 1984).
Safety And Hazards
Bromazolam is a relatively novel benzodiazepine, and information regarding this drug is deduced mostly from user reports and case studies . Clinical data on bromazolam is, therefore, quite limited . Bromazolam was always detected with opioids (fentanyl and carfentanil), stimulants (methamphetamine) and/or other benzodiazepines (etizolam and flualprazolam) .
Future Directions
The prevalence of bromazolam will likely continue to increase in the U.S. illicit drug market . To ensure public safety and reduce harm, public health and safety officials should advise their communities about bromazolam and the possibility of the substance being mixed with other drugs, including fentanyl .
properties
IUPAC Name |
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEIOBKDDQAYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024058 | |
Record name | Bromazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
CAS RN |
71368-80-4 | |
Record name | 8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71368-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071368804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMC9OT97Z1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.